molecular formula C6H12ClNO B13114032 Methyl 5-chloropentanimidate

Methyl 5-chloropentanimidate

Cat. No.: B13114032
M. Wt: 149.62 g/mol
InChI Key: CQOIKXAXXKRZRD-UHFFFAOYSA-N
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Description

Methyl 5-chloropentanimidate is an organic compound with the molecular formula C6H12ClNO It is a derivative of pentanoic acid, where the carboxyl group is replaced by an imidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloropentanimidate can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloropentanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the imidate group. For example, hydrochloric acid or sodium hydroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pentanoates, depending on the nucleophile used.

    Hydrolysis: The major product is 5-chloropentanoic acid.

    Reduction: Products include 5-chloropentanamine or 5-chloropentanol.

Scientific Research Applications

Methyl 5-chloropentanimidate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of chlorinated imidates and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloropentanimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloropentanoate: This compound is structurally similar but lacks the imidate group. It is used as an intermediate in organic synthesis.

    5-Chloropentanamide: This compound contains an amide group instead of an imidate group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    5-Chloropentanoic Acid: This compound is the hydrolysis product of methyl 5-chloropentanimidate and is used in various chemical reactions.

Uniqueness

This compound is unique due to its imidate group, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

methyl 5-chloropentanimidate

InChI

InChI=1S/C6H12ClNO/c1-9-6(8)4-2-3-5-7/h8H,2-5H2,1H3

InChI Key

CQOIKXAXXKRZRD-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCCCl

Origin of Product

United States

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